molecular formula C15H15FN2O2S B2847313 N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1207029-28-4

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2847313
CAS No.: 1207029-28-4
M. Wt: 306.36
InChI Key: MUSJEJUNFORKEL-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic diamide compound designed for research applications. Its molecular structure incorporates a 3-fluoro-4-methylphenyl group and a 2-(thiophen-2-yl)ethyl substituent, connected by an ethanediamide (oxalamide) backbone. This backbone is known to contribute to hydrogen-bonding capacity and can influence the molecule's rigidity and binding properties . Compounds featuring thiophene moieties are frequently investigated for their potential biological activities. Recent studies on agrochemicals have shown that molecules containing the thiophene ring can exhibit significant fungicidal activity, making this heterocycle a valuable scaffold in the development of new active agents . Similarly, the ethanediamide functional group is a common pharmacophore found in compounds screened for various pharmacological properties. While specific biological data for this exact compound is not available, research on structurally similar N-substituted ethanediamide analogs has indicated potential for a range of activities in preclinical studies, which may include cytotoxic, anti-inflammatory, or antimicrobial effects . Researchers can explore this compound as a novel chemical entity for hit identification and lead optimization in drug discovery and agrochemical research programs. The presence of both aromatic and heteroaromatic systems suggests potential for interaction with various biological targets. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-10-4-5-11(9-13(10)16)18-15(20)14(19)17-7-6-12-3-2-8-21-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSJEJUNFORKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-fluoro-4-methylphenylamine and 2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorinated aromatic ring and thiophene moiety can enhance its binding affinity and specificity towards these targets. The oxalamide linkage may also play a role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Thiophene Moieties : Compounds with thiophen-2-yl groups (e.g., ) demonstrate varied bioactivities, from antibacterial to opioid effects. The target compound’s thiophene unit may confer similar electronic or binding properties .
  • Fluorine Substitution : Fluorinated aromatics () enhance stability and bioavailability. The 3-fluoro-4-methylphenyl group in the target compound balances hydrophobicity and metabolic resistance .

Q & A

Q. What are the key synthetic pathways for N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 3-fluoro-4-methylphenyl isocyanate with a thiophene-containing ethylamine derivative. Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance yield, while elevated temperatures (60–80°C) accelerate reaction rates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
    Optimization strategies:
  • Vary catalysts (e.g., DMAP for acylation) .
  • Monitor reaction progress via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., fluorophenyl δ 7.2–7.5 ppm; thiophene δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z ~375.1) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% theoretical values .

Advanced Research Questions

Q. How do the fluorophenyl and thiophene substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Fluorophenyl Group :
  • Electron-withdrawing fluorine enhances electrophilicity at the carbonyl, favoring nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Methyl substituent at C4 sterically hinders para-position reactivity .
  • Thiophene Ethyl Group :
  • Sulfur’s lone pairs enable coordination with metal catalysts in cross-coupling reactions .
  • Oxidation with KMnO₄ in acetone yields sulfoxide derivatives, monitored by IR (S=O stretch ~1050 cm⁻¹) .
    Experimental design: Compare reaction kinetics (e.g., pseudo-first-order assays) with analogs lacking these groups .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) .
  • Solubility adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Structural analogs : Compare with derivatives (e.g., replacing thiophene with furan) to isolate substituent effects (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀, nM)Notes
Parent compoundKinase X: 50 ± 5High selectivity
Thiophene → Furan analogKinase X: 120 ± 10Reduced potency
Fluorophenyl → ChlorophenylKinase X: 45 ± 3Similar activity

Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4XTL for Kinase X). Key interactions:
  • Fluorophenyl → Hydrophobic pocket (Val96, Leu84).
  • Thiophene → π-stacking with Phe183 .
  • QSAR Models : Train on analogs with measured IC₅₀ values; descriptors include logP, polar surface area .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable complexes .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Synthetic modifications :
  • Vary substituents on phenyl (e.g., Cl, OCH₃ at C3/C4) .
  • Replace thiophene with other heterocycles (e.g., pyridine, pyrrole) .
  • Biological testing :
  • Dose-response curves (pIC₅₀) across 3–5 replicates .
  • Selectivity panels (e.g., 50+ kinases) to identify off-target effects .
  • Data analysis :
  • PCA or cluster analysis to group compounds by activity profiles .

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